4-Methyl-1-naphthol
Overview
Description
Synthesis Analysis
The synthesis of 4-Methyl-1-naphthol and its derivatives involves intricate chemical processes. For instance, Rhodium(III)-catalyzed C-H activation of sulfoxonium ylides and subsequent annulation with alkynes offers an efficient route for the synthesis of 1-naphthols, showcasing the compound's synthetic accessibility through redox-neutral conditions and broad substrate scope (Xu et al., 2017). Additionally, electrochemical synthesis techniques have facilitated the formation of highly functionalized 1-naphthols, employing C-centered radical cyclization under electrochemical conditions as a strategy for constructing cyclic structures with good antitumor activity (He et al., 2019).
Molecular Structure Analysis
The molecular structure of 4-Methyl-1-naphthol derivatives has been characterized through various techniques, including FTIR, NMR, and X-ray diffraction. For example, the sulfonamide compound 4-methyl-N-(naphthalene-1-yl)benzene sulfonamide was synthesized and characterized, with its molecular geometry and vibrational frequencies calculated and compared with experimental data using Density Functional Theory (DFT) (Sarojini et al., 2012).
Chemical Reactions and Properties
4-Methyl-1-naphthol undergoes various chemical reactions, reflecting its chemical properties. A study highlighted the C-F⋯HO hydrogen bond in 8-fluoro-4-methyl-1-naphthol, demonstrating the compound's ability to form intermolecular bifurcated hydrogen bonds in the crystal, which contrasts with the results of ab initio calculations (Takemura et al., 2009).
Physical Properties Analysis
The physical properties of 4-Methyl-1-naphthol derivatives, such as melting points, solubility, and crystalline structure, are crucial for understanding their behavior in various conditions and applications. The structure of 4-methoxy-1-naphthol, for instance, features an intermolecular O-H...O hydrogen bond linking molecules into chains, with these interactions reinforced by π-π stacking interactions (Marciniak & Różycka-Sokołowska, 2009).
Chemical Properties Analysis
The chemical properties of 4-Methyl-1-naphthol, including reactivity, stability, and functional group transformations, are essential for its applications in synthesis and material science. For example, the electrophilic substitution with rearrangement in the chlorination of 1-naphthol and its derivatives has elucidated the structures of various chlorination products, providing insights into the compound's chemical behavior and reactivity (Mare & Suzuki, 1968).
Scientific Research Applications
Histochemistry : A study explored complex naphthols, including derivatives of 1-hydroxy-2-naphthol, as new reagents for tissue oxidase demonstration, indicating their potential use in histochemical techniques (Burstone, 1959).
Green Chemistry : Research demonstrated the methylation of 2-naphthol using dimethyl carbonate under continuous-flow gas-phase conditions, highlighting a green chemistry approach with high conversion and minimal waste (Tundo, Rosamilia, & Aricò, 2010).
Drug Synthesis for Alzheimer's : A study described the synthesis of 1,1′-Methylene-di-(2-naphthol) (ST1859), a potential drug for Alzheimer's treatment, using carbon-11 for PET microdosing studies in humans (Langer et al., 2005).
Chiral Discrimination in Liquid Chromatography : A study on chromatographic enantioseparation using cellulose phenylcarbamate derivatives involved derivatives of 1,1′-bi-2-naphthol, revealing insights into chiral discrimination relevant to liquid chromatography (Yashima, Yamamoto, & Okamoto, 1996).
Electrosynthesis : A bench-scale investigation on the indirect electrolytic oxidation of 1-naphthol to 1,4-naphthoquinone was conducted, exploring chemical reactions and electrochemical regeneration processes (Alkire & Araújo, 1992).
Pharmacology : Research into 2-substituted-1-naphthols as 5-lipoxygenase inhibitors showed potential for topical anti-inflammatory activity, particularly in the context of psoriasis treatment (Batt et al., 1990).
Material Science : Studies on oxidative coupling of 1-naphthols over noble and base metal catalysts revealed the formation of brightly colored solids with potential use as dyes, showcasing environmentally benign methods (Maphoru, Heveling, & Pillai, 2014).
Safety And Hazards
Future Directions
properties
IUPAC Name |
4-methylnaphthalen-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O/c1-8-6-7-11(12)10-5-3-2-4-9(8)10/h2-7,12H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSUDUDXOEGHEJR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C2=CC=CC=C12)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60145042 | |
Record name | 4-Methyl-1-naphthol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60145042 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-1-naphthol | |
CAS RN |
10240-08-1 | |
Record name | 4-Methyl-1-naphthol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=10240-08-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Methyl-1-naphthol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010240081 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Methyl-1-naphthol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60145042 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-methyl-1-naphthol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.508 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.